4-tert-Butylbenzoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

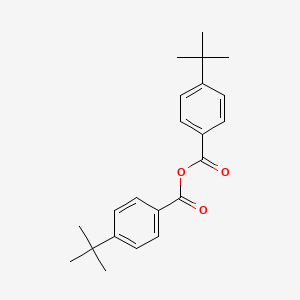

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylbenzoyl) 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPRVYYZZUPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566143 | |

| Record name | 4-tert-Butylbenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22201-45-2 | |

| Record name | 4-tert-Butylbenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLBENZOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 4 Tert Butylbenzoic Anhydride in Contemporary Chemical Research

Evolution of Anhydride (B1165640) Chemistry: Historical and Current Perspectives

The journey of anhydride chemistry began with the fundamental concept of forming a chemical compound by eliminating water from another, a principle that applies to both inorganic and organic compounds. britannica.com Inorganic anhydrides, such as sulfur trioxide derived from sulfuric acid, and organic anhydrides, most notably acetic anhydride, have been foundational to the field. britannica.com The synthesis of acetic anhydride by Charles Gerhardt in the early 1850s was a pivotal moment, challenging prevailing theories and solidifying the concept of organic anhydrides. britannica.com This discovery paved the way for the development of a new class of reagents for organic synthesis. britannica.com

Historically, anhydrides were recognized for their utility in introducing acyl groups (RCO) into other molecules. britannica.com Their reactions with water to form carboxylic acids, with alcohols or phenols to produce esters, and with ammonia (B1221849) and amines to yield amides have been central to their application. britannica.com Acetic anhydride, for instance, became crucial in the manufacturing of cellulose (B213188) acetate (B1210297) and aspirin. britannica.com

In contemporary chemical research, the scope of anhydride chemistry has expanded significantly. Aromatic carboxylic anhydrides are now considered essential building blocks in materials chemistry, finding applications in the synthesis of organic semiconductors, pigments, and battery electrode materials. nih.gov The development of novel anhydride structures, such as conjugated cyclophanes with multiple anhydride groups, highlights the ongoing innovation in this field. nih.gov These advancements are driven by the need for new materials with specific properties, such as high porosity and unique electrochemical characteristics. nih.gov

The reactivity of anhydrides continues to be an area of active investigation. They are known to be highly reactive towards nucleophiles, enabling the acylation of proteins and other macromolecules. taylorandfrancis.com This reactivity has been harnessed in various industrial processes, including the production of epoxy and alkyd resins, as well as plasticizers for polymers like PVC. taylorandfrancis.com Furthermore, recent research has explored the use of aromatic acid anhydrides as arylation agents in sophisticated chemical reactions like the Heck reaction, demonstrating their versatility beyond traditional acylation reactions. researchgate.net

Positioning of 4-tert-Butylbenzoic Anhydride within Aromatic Anhydride Research

This compound holds a specific and important position within the broader field of aromatic anhydride research. Its development is closely tied to the advancements in aromatic acid anhydride chemistry and the industrial-scale production of its precursor, 4-tert-butylbenzoic acid. The foundational work on producing para-tertiary-butylbenzoic acid dates back to the mid-20th century, with processes developed to manufacture it through the oxidation of para-tertiary-butyltoluene. This made the precursor readily available for the synthesis of the corresponding anhydride.

The defining feature of this compound is the presence of the bulky tert-butyl group in the para position of the benzoic acid structure. This places it in the category of sterically hindered aromatic anhydrides, which exhibit distinct reactivity compared to their non-substituted counterparts like benzoic anhydride. cymitquimica.com This steric hindrance is a key factor that influences its chemical behavior and applications.

In the landscape of aromatic anhydride research, this compound is often utilized for its ability to introduce the 4-tert-butylbenzoyl group into other molecules. This is particularly valuable in the synthesis of polymers and resins, where the bulky tert-butyl group can enhance material properties such as thermal stability and durability. chemimpex.com It serves as a modifier in the production of alkyd resins, which are used in coatings and adhesives.

Furthermore, in medicinal chemistry and pharmaceutical development, this compound is used to synthesize pharmaceutical intermediates. chemimpex.com The introduction of the tert-butyl-substituted aromatic moiety can be advantageous for optimizing the properties of drug molecules, such as their solubility and metabolic stability. Its precursor, 4-tert-butylbenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. fscichem.com

The study of this compound also contributes to the fundamental understanding of how steric and electronic effects influence the reactivity of aromatic anhydrides. Research into its reactions, such as acylation, provides insights into how the bulky substituent affects reaction rates and selectivity.

Significance of Steric Hindrance in this compound for Reactivity and Application Profiles

The steric hindrance imparted by the tert-butyl group in this compound is a critical determinant of its reactivity and applications. This bulky group, positioned at the para-position of the benzene (B151609) ring, significantly influences the molecule's interaction with other reactants. cymitquimica.com

One of the primary consequences of this steric hindrance is the modulation of the anhydride's reactivity as an acylating agent. While still an effective acylating agent for forming esters, amides, and thioesters, the steric bulk can lead to increased selectivity in its reactions. This can be advantageous in complex syntheses where specific reaction sites need to be targeted. The tert-butyl group can prevent or slow down reactions at sterically crowded positions, allowing for more controlled chemical transformations.

The impact of steric hindrance is also evident in the properties of the materials synthesized using this compound. In polymer chemistry, the incorporation of the bulky tert-butyl group can disrupt polymer chain packing, leading to modified physical properties. chemimpex.com For instance, it can enhance the thermal stability and mechanical properties of polymers like alkyd resins, making them more durable for applications in coatings and adhesives. The precursor, 4-tert-butylbenzoic acid, is also used as a plasticizer and stabilizer to improve the heat resistance and antioxidant properties of plastics. fscichem.com

In the context of organic synthesis, the steric hindrance can be a tool to control reaction outcomes. For example, in catalytic reactions, the bulky nature of the 4-tert-butylbenzoyl group can influence the stereochemistry or regioselectivity of a reaction. The parent acid, 4-tert-butylbenzoic acid, is noted for its ability to optimize reaction selectivity in catalytic processes due to this steric effect. fscichem.com

The following table provides a summary of the key properties of this compound and its precursor, 4-tert-Butylbenzoic acid:

| Property | This compound | 4-tert-Butylbenzoic Acid |

| CAS Number | 22201-45-2 nih.gov | 98-73-7 vinatiorganics.com |

| Molecular Formula | C₂₂H₂₆O₃ nih.gov | C₁₁H₁₄O₂ vinatiorganics.com |

| Molecular Weight | 338.4 g/mol nih.gov | 178.231 g/mol vinatiorganics.com |

| Appearance | Pale brown powder thermofisher.com | White crystalline powder vinatiorganics.com |

| Melting Point | 75.0-84.0 °C thermofisher.com | 165 - 167 °C merckmillipore.com |

| Key Feature | Sterically hindered aromatic anhydride | Aromatic carboxylic acid with a bulky substituent fscichem.com |

Synthetic Methodologies for 4 Tert Butylbenzoic Anhydride

Classical Approaches to Symmetrical Carboxylic Acid Anhydride (B1165640) Synthesis

Traditional methods for synthesizing symmetrical carboxylic acid anhydrides often involve the dehydration of the corresponding carboxylic acids or the reaction of an acid chloride with a carboxylate salt. researchgate.net These methods, while foundational, sometimes face limitations such as harsh reaction conditions or the use of toxic reagents. researchgate.netjcsp.org.pk

A convenient and mild method for preparing symmetrical carboxylic acid anhydrides involves the use of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) in the presence of a base like triethylamine (B128534). tandfonline.comtandfonline.com This reaction proceeds at room temperature and is applicable to a variety of carboxylic acids, including both electron-rich and electron-deficient ones. tandfonline.com The mechanism is believed to involve the in situ formation of a carboxylic acid chloride from the carboxylic acid, trichloroacetonitrile, and triphenylphosphine. tandfonline.comtandfonline.com This intermediate then reacts with the triethylammonium (B8662869) salt of another molecule of the carboxylic acid to generate the corresponding symmetrical anhydride. tandfonline.comtandfonline.com

The general procedure involves mixing the carboxylic acid and triethylamine in a dry solvent such as dichloromethane (B109758) under an inert atmosphere. tandfonline.com Trichloroacetonitrile and triphenylphosphine are then added, and the reaction is typically allowed to proceed for about an hour. tandfonline.com Aryl acids generally provide higher yields of the anhydride compared to alkyl carboxylic acids. tandfonline.com

Table 1: Synthesis of Various Symmetrical Anhydrides using Trichloroacetonitrile and Triphenylphosphine This table showcases the versatility of the method for different substrates as reported in the literature.

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Benzoic Acid | Benzoic Anhydride | 92 |

| 4-Methoxybenzoic Acid | 4-Methoxybenzoic Anhydride | 94 |

| 4-Chlorobenzoic Acid | 4-Chlorobenzoic Anhydride | 95 |

| 4-Nitrobenzoic Acid | 4-Nitrobenzoic Anhydride | 96 |

| Phenylacetic Acid | Phenylacetic Anhydride | 85 |

Data sourced from Kim, J. & Jang, D. O. (2001). tandfonline.com

Specific literature reports detail the synthesis of 4-tert-butylbenzoic anhydride. One common approach is the dehydration of 4-tert-butylbenzoic acid using dehydrating agents like acetic anhydride or phosphorus pentoxide. Another reported method involves a photoredox catalysis system. In a continuous-flow photoreactor, 4-tert-butylbenzoic acid can be converted to this compound in 97% yield with a short residence time. uni-regensburg.de A batch reaction under similar photoredox conditions yielded 85% of the product after 18 hours. uni-regensburg.de Furthermore, a synthesis using triphenylphosphine oxide and oxalyl chloride has been reported to produce this compound in 69% yield. researchgate.net

Advanced Catalytic Synthesis of this compound

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer high efficiency and selectivity under milder conditions.

A sophisticated method for synthesizing carboxylic acid derivatives involves the palladium-catalyzed carbonylation of aryl halides. nih.govnih.gov This technique can be adapted for the synthesis of anhydrides. The process typically involves the reaction of an aryl bromide with carbon monoxide and a suitable nucleophile, catalyzed by a palladium complex. nih.gov For the synthesis of an anhydride, the nucleophile would be the corresponding carboxylate. These reactions can often be carried out at atmospheric pressure of carbon monoxide, which is a significant advantage for laboratory-scale synthesis. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion to form a palladium-acyl complex, and subsequent reductive elimination with the carboxylate to yield the anhydride and regenerate the catalyst. whiterose.ac.uk

The choice of ligand is critical for the success of palladium-catalyzed carbonylation reactions, influencing catalyst activity, stability, and selectivity. nih.govwisc.edu For the carbonylation of aryl bromides at atmospheric pressure, bidentate phosphine (B1218219) ligands such as Xantphos have been shown to be particularly effective. nih.govnih.gov The ligand's structure, including its bite angle and electronic properties, modulates the geometry and reactivity of the palladium center. wisc.edu For instance, the use of Xantphos has enabled the efficient synthesis of various carbonyl compounds from aryl bromides under relatively mild conditions (80–120 °C). nih.gov The optimization of the ligand-to-palladium ratio is also crucial to maintain a stable and active catalytic system throughout the reaction. researchgate.net

The solvent plays a significant role in palladium-catalyzed cross-coupling reactions, affecting reaction rates, selectivity, and catalyst stability. whiterose.ac.uk The choice of solvent can influence the solubility of reactants and the catalyst, as well as the nature of the active catalytic species in solution. whiterose.ac.ukmdpi.com For palladium-catalyzed carbonylations, solvents such as toluene (B28343) and dioxane are commonly employed. nih.govmdpi.com

Other reaction parameters also have a profound impact on the outcome. Temperature is a critical factor, with higher temperatures often increasing the reaction rate, though they can also lead to catalyst decomposition if not carefully controlled. researchgate.net The choice of base is also crucial, as it is often required to neutralize acid generated during the reaction or to facilitate the formation of the active nucleophile. nih.govmdpi.com The pressure of carbon monoxide is another key variable, although systems have been developed that operate efficiently at atmospheric pressure, enhancing the practicality of the method. nih.govresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides This table provides a summary of typical reaction parameters for the Xantphos-based system.

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | Xantphos |

| Aryl Substrate | Aryl Bromide |

| CO Pressure | Atmospheric |

| Base | Na₂CO₃, Et₃N |

| Solvent | Toluene |

| Temperature | 80 - 120 °C |

Data sourced from Martin, R. & Buchwald, S. L. (2008). nih.gov

Palladium-Catalyzed Carbonylation of Aryl Halides at Atmospheric Carbon Monoxide Pressure

Mechanistic Investigations of Palladium-Mediated Anhydride Formation

The formation of anhydrides from carboxylic acids can be facilitated by various catalysts, with palladium-based systems offering unique mechanistic pathways. While direct palladium-catalyzed dehydration of 4-tert-butylbenzoic acid to its anhydride is not the most common route, insights can be drawn from related palladium-mediated reactions involving aromatic acids. These reactions are central to creating a variety of valuable organic molecules. wisc.edu

Mechanistic studies suggest that palladium-catalyzed C-H activation is a key step. In this process, a cationic palladium species can act as an electrophile, attacking the electron-rich aromatic ring of 4-tert-butylbenzoic acid. This is followed by a C-H bond cleavage to form a palladacycle intermediate. Such a mechanism is postulated in the palladium-catalyzed synthesis of aryl ketones from arenes and nitriles, where the reaction is thought to proceed via electrophilic aromatic substitution. acs.org The addition of certain additives, like dimethyl sulfoxide (B87167) (DMSO), has been shown to dramatically increase yields in these types of reactions. acs.org

Oxidative Addition/Coordination: The cycle might initiate with the coordination of the carboxylic acid to a low-valent palladium center.

C-H Activation: An intramolecular C-H activation could occur, forming a cyclometalated palladium(II) intermediate.

Reaction with a Second Acid Molecule: This intermediate could then react with a second molecule of 4-tert-butylbenzoic acid.

Reductive Elimination: The final step would be the reductive elimination of the anhydride product, regenerating the active palladium catalyst.

The efficiency and outcome of these palladium-catalyzed processes are highly dependent on the ancillary ligands attached to the palladium center. These ligands modulate the catalyst's activity, selectivity, and stability by influencing its thermodynamic properties. wisc.edu For instance, the choice of ligand can affect the feasibility of key steps like reductive elimination. wisc.edu While these principles are established in various palladium-catalyzed oxidations and cross-coupling reactions, their specific application and detailed mechanistic investigation for the direct synthesis of this compound remain a specialized area of research.

Green Chemistry Principles in this compound Synthesis

The fine chemical industry is increasingly under pressure to adopt more environmentally benign processes. rptu.de The synthesis of this compound is an area where the principles of green chemistry can be applied to reduce environmental impact and improve efficiency. vinatiorganics.com Key areas of focus include maximizing atom economy, minimizing waste, and utilizing less hazardous materials.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional synthetic methods, such as classical Friedel-Crafts acylations, often exhibit poor atom economy and generate significant waste. For example, some industrial processes can produce as much as 4.5 kg of waste for every kilogram of product, resulting in a very high environmental factor (E-factor). rptu.de

Strategies to improve atom economy and minimize waste in anhydride synthesis include:

Catalytic Routes: Employing catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. For instance, moving from a method requiring a stoichiometric dehydrating agent to a catalytic one improves both atom economy and the E-factor.

Process Optimization: Engineering solutions can minimize waste. In the related oxidation of 4-tert-butyltoluene, continuous removal of the product can prevent reaction inhibition and the formation of byproducts. acs.org

Solvent Recycling: Processes that allow for the recovery and reuse of solvents are crucial for waste minimization. For instance, using toluene for recrystallization and then recycling the mother liquor can be performed multiple times, drastically reducing solvent consumption and waste. google.com

Minimizing Purification Steps: Designing syntheses that yield a high-purity product directly from the reaction mixture avoids waste generated during complex purification steps like aqueous/organic extractions or chromatography. acs.org

The table below illustrates a hypothetical comparison between a traditional synthesis and a greener alternative based on green chemistry metrics.

| Metric | Traditional Method | Green/Optimized Method | Improvement |

| Atom Economy (%) | Low (e.g., <50%) | High (e.g., >80%) | Significant Increase |

| E-Factor (kg waste/kg product) | High (e.g., >5) | Low (e.g., <1) | >80% Reduction |

| Solvent Use | High, often hazardous | Minimized, recyclable, or solvent-free | Reduced environmental footprint |

| Catalyst | Stoichiometric reagents | Catalytic, recyclable | Reduced waste and cost |

This table is illustrative and based on general principles of green chemistry. researchgate.net

Development of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green synthesis. Many traditional organic syntheses rely on volatile and often toxic solvents. For example, the use of large quantities of acetic acid as a solvent in related oxidation processes is disadvantageous due to the energy-intensive recycling step required and its corrosive nature, which places high demands on reactor materials. google.comgoogle.com

Recent research has focused on developing more sustainable alternatives:

Solvent-Free Reactions: One of the most effective green approaches is to eliminate the solvent entirely. Electromagnetic milling is an emerging sustainable technique where reactants are combined with ferromagnetic rods in a vessel and subjected to a high-speed rotating magnetic field. smolecule.com This method can proceed without any solvent, base, or external heating, offering a highly eco-friendly synthesis route. smolecule.com

Deep Eutectic Solvents (DES): These materials are a novel class of green solvents that can also function as catalysts. smolecule.com A DES is typically composed of a mixture of a hydrogen bond donor (like p-toluenesulfonic acid) and a hydrogen bond acceptor (like benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride). They have shown high activity in related esterification reactions and represent a promising alternative to conventional volatile organic solvents. smolecule.com

Benign Reagents: Replacing hazardous reagents is another key strategy. A facile method for anhydride synthesis uses triphenylphosphine oxide and oxaloyl chloride, which can operate under mild and neutral conditions to produce symmetric anhydrides with high yields in a short time. researchgate.net

By investing in green technologies and adopting state-of-the-art, eco-friendly practices, manufacturers aim to minimize their environmental footprint while producing high-purity chemicals. vinatiorganics.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-tert-Butylbenzoic anhydride (B1165640) provides a clear and simple pattern that is highly characteristic of its symmetrical structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays three distinct signals. rsc.org

A singlet appearing at approximately 1.36 ppm is assigned to the 18 equivalent protons of the two tert-butyl groups. rsc.org The singlet nature of this peak indicates that these protons have no adjacent proton neighbors, which is consistent with the quaternary carbon to which they are attached.

A doublet centered around 7.53 ppm corresponds to the four aromatic protons located ortho to the tert-butyl groups on the benzene (B151609) rings. rsc.org

A second doublet is observed further downfield at approximately 8.08 ppm , which is attributed to the four aromatic protons positioned ortho to the carbonyl groups of the anhydride linkage. rsc.org The deshielding effect of the electron-withdrawing carbonyl group causes this downfield shift.

The integration of these peaks reveals a proton ratio of 18:4:4, which perfectly aligns with the number of protons in the respective chemical environments of the molecule, confirming the symmetrical dimeric structure. rsc.org

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. Key signals observed in a CDCl₃ solvent are interpreted as follows:

The signal for the carbonyl carbons (C=O) of the anhydride group appears significantly downfield at approximately 162.5 ppm . rsc.org

The aromatic region of the spectrum shows four distinct signals at 158.5, 130.5, 126.2, and 125.9 ppm , corresponding to the non-equivalent carbons of the benzene rings. rsc.org

A crucial signal for structural confirmation is the quaternary carbon of the tert-butyl group, which is observed at 35.3 ppm . rsc.org

The signal for the three equivalent methyl carbons within each tert-butyl group is found upfield at around 31.0 ppm . rsc.org

The presence of these specific signals, particularly the distinct carbonyl and quaternary carbon peaks, provides conclusive evidence for the assigned structure.

Interactive Data Table: NMR Spectroscopic Data for 4-tert-Butylbenzoic anhydride

| Technique | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| NMR | ¹H | 1.36 | Singlet | Protons of the two -C(CH₃)₃ groups | rsc.org |

| NMR | ¹H | 7.53 | Doublet | 4 aromatic protons ortho to the tert-butyl group | rsc.org |

| NMR | ¹H | 8.08 | Doublet | 4 aromatic protons ortho to the carbonyl group | rsc.org |

| NMR | ¹³C | 31.0 | - | Methyl carbons of the tert-butyl groups | rsc.org |

| NMR | ¹³C | 35.3 | - | Quaternary carbon of the tert-butyl groups | rsc.org |

| NMR | ¹³C | 125.9 | - | Aromatic carbons | rsc.org |

| NMR | ¹³C | 126.2 | - | Aromatic carbons | rsc.org |

| NMR | ¹³C | 130.5 | - | Aromatic carbons | rsc.org |

| NMR | ¹³C | 158.5 | - | Aromatic carbons | rsc.org |

| NMR | ¹³C | 162.5 | - | Carbonyl carbons (C=O) of the anhydride | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent feature in the IR spectrum of an acid anhydride is the pair of strong absorption bands corresponding to the carbonyl (C=O) groups. For acyclic anhydrides like this compound, these two bands arise from symmetric and asymmetric stretching vibrations of the C=O bonds. While a specific spectrum for this compound is not provided in the search results, analogous aromatic anhydrides show highly characteristic patterns. For instance, 4-methoxybenzoic anhydride and 4-methylbenzoic anhydride both exhibit two distinct carbonyl stretches in the regions of 1774 cm⁻¹ and 1712 cm⁻¹ . rsc.org Therefore, this compound is expected to display two strong and sharp absorption bands in this typical region, which is a definitive indicator of the anhydride functional group.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Intensity | Reference |

| Anhydride C=O | Asymmetric Stretch | ~1770-1780 | Strong | rsc.org |

| Anhydride C=O | Symmetric Stretch | ~1710-1720 | Strong | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₂₂H₂₆O₃. nih.gov The calculated monoisotopic mass for this formula is 338.18819469 Da . nih.gov HRMS analysis provides an experimental mass measurement that can be compared to this theoretical value. A close match between the measured and calculated mass, typically within a few parts per million (ppm), confirms the elemental formula C₂₂H₂₆O₃ and rules out other possible molecular formulas with the same nominal mass. This technique is routinely used to provide unequivocal confirmation of a synthesized compound's identity. rsc.orgrsc.org

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a synthesis reaction. For this compound, a representative retention factor (Rƒ) value of 0.43 has been reported using a solvent system of Hexane (B92381)/Ethyl Acetate (B1210297) (4.5:0.5), which helps in tracking the conversion of reactants to the final product. rsc.org

Column Chromatography: For the purification and isolation of the compound on a preparative scale, column chromatography is frequently employed. rsc.org Using a silica (B1680970) gel stationary phase and a solvent system such as ethyl acetate in hexanes, impurities and unreacted starting materials can be effectively separated from the desired anhydride product. rsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These high-resolution techniques are the methods of choice for determining the quantitative purity of the final product. rsc.orglookchem.com By generating a chromatogram where the area of the peak corresponding to this compound is compared to the areas of any impurity peaks, a precise purity level (e.g., >95%) can be established. lookchem.comvwr.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an essential analytical technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and requirement for only a small amount of the reaction mixture make it an ideal method for tracking the consumption of starting materials and the formation of the anhydride product. In the context of synthesizing or utilizing this compound, TLC provides qualitative information about the progress of the reaction, helping to determine the optimal reaction time and ensuring the reaction has gone to completion.

For the analysis of this compound, silica gel plates, such as silica gel 60 F254, are commonly employed as the stationary phase. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic nature of the compound allows for easy detection.

The choice of the mobile phase is critical for achieving good separation of the components in the reaction mixture. A common solvent system used for the TLC analysis of this compound is a mixture of hexane and ethyl acetate. The polarity of this solvent system can be adjusted to achieve the desired separation. For instance, a mobile phase of hexane/ethyl acetate in a 4.5:0.5 ratio has been reported to yield a specific retention factor (Rf) value. rsc.org The Rf value is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | |

| Mobile Phase | Hexane/Ethyl Acetate (4.5:0.5) | rsc.org |

| Rf Value | 0.43 | rsc.org |

| Visualization | UV Light (254 nm) |

By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot (this compound) can be observed. This allows for a qualitative assessment of the reaction's progress and helps in making informed decisions about the subsequent workup and purification steps.

Column Chromatography for Purification Strategies

Following the synthesis of this compound, column chromatography is a widely used and effective method for its purification. This technique separates the desired anhydride from unreacted starting materials, byproducts, and other impurities present in the crude reaction mixture. The choice of stationary phase and eluent system is paramount for achieving a high degree of purity.

Silica gel, with a mesh size typically in the range of 230-400, is the most common stationary phase for the column chromatography of this compound. rsc.org The separation mechanism is based on the differential adsorption of the various components of the mixture onto the silica gel. More polar compounds will have a stronger interaction with the polar silica gel and will thus elute more slowly, while less polar compounds will elute more quickly.

The eluent, or mobile phase, is a crucial component of the purification strategy. For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is frequently used. rsc.org The ratio of these solvents is optimized to achieve the best possible separation. Several studies have reported the successful purification of this compound using a hexane/ethyl acetate eluent system, often in a 3:1 ratio. Another effective eluent system is petroleum ether/ethyl acetate. rsc.org In some instances, automated flash chromatography systems, such as the Biotage Isolera One, are utilized for more efficient and rapid purification. rsc.org

The progress of the separation is typically monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC). Fractions containing the pure this compound, as identified by a single spot on the TLC plate corresponding to the Rf value of the pure compound, are then combined and the solvent is removed to yield the purified product.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | |

| Eluent System 1 | Hexane/Ethyl Acetate (3:1) | |

| Eluent System 2 | Petroleum Ether/Ethyl Acetate (50:1) | rsc.org |

| Purification System | Biotage Isolera One flash chromatography system | rsc.org |

Mechanistic Studies and Reaction Pathways of 4 Tert Butylbenzoic Anhydride

Reactivity Profiles in Organic Transformations

In the realm of organic synthesis, 4-tert-butylbenzoic anhydride (B1165640) is recognized as a valuable reagent, primarily for its function as an acylating agent. Its reactivity is a subject of mechanistic interest, particularly concerning how its structure influences the outcome of organic transformations.

Acylating Agent Reactivity and Selectivity

4-tert-butylbenzoic anhydride serves as an effective acylating agent, transferring a 4-tert-butylbenzoyl group to nucleophilic substrates. The anhydride's carbonyl carbons are highly electrophilic, making them susceptible to attack by nucleophiles such as alcohols and amines, leading to the formation of corresponding esters and amides. This reactivity is fundamental to its application in synthetic organic chemistry. cymitquimica.com

The selectivity of this compound is a notable aspect of its chemical profile. In reactions with molecules containing multiple reactive sites, the steric bulk of the anhydride can lead to preferential acylation at less sterically hindered positions. For instance, studies on the selective acylation of complex molecules have demonstrated that sterically hindered anhydrides can offer different selectivity compared to less bulky reagents. When screened with a polyol substrate, the sterically hindered and electron-rich p-tert-butyl benzoic anhydride selectively acylated the C4′–OH position, whereas an electron-deficient anhydride functionalized a different hydroxyl group (C15′–OH). nih.gov This highlights the anhydride's ability to achieve site-selectivity. nih.gov

Table 1: Comparative Selectivity of Acylating Agents

| Acylating Agent | Substrate Feature | Observed Selectivity |

|---|---|---|

| This compound | Electron-rich, sterically hindered | Preferential acylation at C4'–OH nih.gov |

Role of the tert-Butyl Group in Directing Chemical Reactions

The tert-butyl group plays a crucial role in governing the reactivity and selectivity of the anhydride. chemicalbull.com Its significant steric hindrance is a primary determinant of the molecule's interaction with other reactants. cymitquimica.comchemicalbull.com This steric bulk can influence reaction pathways by physically impeding the approach of a nucleophile to the reactive carbonyl center, which can affect the rate of reaction.

More importantly, this steric hindrance is key to directing the regioselectivity of acylation reactions involving substrates with multiple nucleophilic sites. nih.gov The bulky group can make it more favorable for the anhydride to react at a less sterically crowded position on the substrate molecule, providing a tool for chemists to achieve selective functionalization. nih.govchemicalbull.com This controlled reactivity provides unique synthetic patterns not always seen with simpler aromatic anhydrides. Beyond sterics, the tert-butyl group also influences the compound's physical properties, such as its solubility in various organic solvents. cymitquimica.com

Mechanisms in Electrochemical Systems

Recent investigations have explored the use of this compound as a component in non-aqueous electrolytes for electrochemical devices, specifically sodium-ion secondary batteries. google.comepo.org Its role in these systems is hypothesized to be related to its influence on the formation and properties of the electrode-electrolyte interface.

Investigation of Interfacial Reaction Mechanisms in Sodium Ion Secondary Batteries

In sodium-ion batteries, the composition of the electrolyte is critical for performance, particularly for the formation of a stable solid electrolyte interphase (SEI) on the negative electrode. This compound has been identified as a potential electrolyte additive to improve battery characteristics. google.comepo.org

Hypothesized Role in Negative Electrode Coating Film Formation

The mechanism by which this compound may function involves its participation in the formation of the protective coating on the negative electrode. It is presumed that during the initial charging cycles, electrolyte components decompose to form this film. Additives like cyclic sulfates are thought to inhibit the excessive reduction of the organic solvent and the formation of certain inorganic films, leading to a more stable and effective SEI. epo.org By analogy, it is hypothesized that anhydride compounds could contribute to the formation of a durable film on the negative electrode. epo.org This film is crucial as it prevents further electrolyte decomposition and ensures the longevity of the battery.

Influence on Negative Electrode Resistance Reduction

Table 2: Proposed Effects of this compound as an Electrolyte Additive in Sodium-Ion Batteries

| Proposed Effect | Hypothesized Mechanism | Consequence for Battery Performance |

|---|---|---|

| Negative Electrode Coating Film Formation | Participation in the formation of a durable and stable SEI layer. epo.orgepo.org | Inhibition of further electrolyte decomposition; limited gas generation. epo.org |

Mitigation of Gas Generation Phenomena

The inclusion of this compound as an additive in non-aqueous electrolyte solutions for sodium-ion and lithium-ion secondary batteries has been associated with a reduction in gas generation, particularly after durability tests. libretexts.orgepo.orggoogle.com While the precise mechanism for this specific anhydride is not extensively detailed in publicly available literature, the phenomenon is generally attributed to the additive's role in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces.

Gas generation in carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), often results from the decomposition of the electrolyte solvent and the salt (e.g., LiPF6). researchgate.net This decomposition can be initiated by electrochemical reduction at the anode or by thermal degradation, leading to the evolution of gases like CO2, ethers, and alkylfluorides. researchgate.net The presence of a robust SEI layer can passivate the electrode surface, preventing direct contact with the electrolyte and thereby suppressing these unwanted decomposition reactions. nih.gov

It is presumed that this compound contributes to a more resilient and stable SEI layer. This enhanced layer acts as a more effective barrier, limiting the electrolyte decomposition that is a primary source of gas. epo.orgnih.gov An excessively high or low concentration ratio of certain electrolyte additives to the primary salt can lead to increased gas generation, highlighting the importance of optimized formulation for battery stability. epo.orggoogle.com

| Component/Factor | Role in Gas Generation/Mitigation | Source |

| This compound | Additive associated with reduced gas generation in secondary batteries. | libretexts.orgepo.org |

| Electrolyte Decomposition | Primary source of gas (CO2, ethers, etc.) through electrochemical and thermal pathways. | researchgate.net |

| Solid Electrolyte Interphase (SEI) | A stable SEI layer passivates the electrode surface, inhibiting electrolyte decomposition and thus mitigating gas formation. | nih.gov |

| Additive/Salt Molar Ratio | An optimized ratio is crucial; imbalanced ratios can lead to increased battery resistance and gas generation. | epo.orggoogle.com |

Elucidation of Anhydride Decomposition Pathways in Electrolyte Solutions

The decomposition pathway of this compound within a battery's electrolyte solution is integral to its function as an effective additive. While specific studies detailing the complete decomposition cascade of this particular anhydride are not widely available, the general principles of electrolyte and additive decomposition in lithium-ion batteries provide a framework for its likely behavior.

Electrolyte decomposition is a complex process involving the reduction or oxidation of solvents, salts, and additives at the electrode surfaces. researchgate.netrsc.org For instance, in common carbonate-based electrolytes, ethylene carbonate (EC) reduction occurs at the anode during SEI formation. researchgate.net The decomposition of the LiPF6 salt can produce Lewis acids like PF5, which can catalyze the ring-opening polymerization of EC, a known degradation pathway. researchgate.net

It is hypothesized that this compound is preferentially decomposed on the electrode surfaces. This controlled decomposition is a key feature of many functional additives, as their breakdown products form the stable SEI layer. The anhydride likely undergoes electrochemical reduction at the anode. This process would involve the cleavage of the anhydride bond, leading to the formation of carboxylate-based radical species. These reactive intermediates can then polymerize or react with other electrolyte components to form the passivating film. The bulky tert-butyl groups on the benzene (B151609) rings are a significant structural feature that would influence the properties of the resulting SEI components.

Mechanistic Contributions to Charge/Discharge Rate Characteristics

The presence of this compound in the electrolyte has been shown to improve the charge-discharge rate characteristics of secondary batteries. epo.org This enhancement is directly linked to its role in forming a stable and durable film on the electrode surfaces. researchgate.net

This compound, potentially in conjunction with other components like lithium oxalate, contributes to a film with excellent durability. researchgate.net This durable film maintains its integrity during the volume changes of the electrodes that occur during cycling. A stable film with low resistance to ion transport allows for faster kinetics, enabling the battery to be charged and discharged more rapidly without significant performance degradation.

| Feature | Mechanistic Contribution | Impact on Performance | Source |

| Durable Film Formation | Contributes to a stable SEI layer, possibly through reaction with lithium oxalate. | Reduces impedance growth during cycling. | researchgate.net |

| Ionic Conductivity | The resulting SEI allows for efficient transport of Li+ or Na+ ions. | Enables higher charge and discharge rates. | nih.gov |

| Electronic Insulation | The SEI prevents further electrolyte reduction on the electrode surface. | Stabilizes the electrode-electrolyte interface and improves long-term rate capability. | nih.gov |

Formation of Durable Films on Electrode Surfaces

The formation of a durable solid electrolyte interphase (SEI) is a critical function of electrolyte additives, and this compound is utilized for this purpose. nih.govresearchgate.net The film is created through the electrochemical decomposition of the anhydride and other electrolyte components on the electrode surface, primarily during the initial formation cycles of the battery.

The process begins when the anhydride is reduced at the anode surface. This reduction likely breaks the anhydride linkage, forming reactive species. These species can then polymerize and incorporate components from the electrolyte solvent (e.g., from ethylene carbonate) and salt degradation products to build the SEI layer. researchgate.netrsc.org The presence of the bulky 4-tert-butylphenyl groups from the anhydride is expected to impart specific mechanical and chemical properties to the resulting film, such as increased stability and potentially altered ion transport kinetics.

Mechanistic Role in Polymerization Processes

Mechanism of Radical Polymerization Initiation

While this compound is primarily discussed in the context of electrolyte additives, acid anhydrides, in general, are not common initiators for radical polymerization in the same way as peroxides (like benzoyl peroxide) or azo compounds (like AIBN). libretexts.org These standard initiators typically undergo thermal or photochemical homolysis to generate free radicals that initiate the polymerization chain reaction. libretexts.org

However, radical generation involving carboxylic acids and their derivatives can occur under specific conditions, such as photoinduced redox catalysis. For example, a method for producing symmetric anhydrides via photoinduced redox catalysis of carboxylic acids has been demonstrated, showing high efficiency with 4-tert-butylbenzoic acid. semanticscholar.org

For an anhydride to act as a radical initiator, it would need to decompose into radical species. This could theoretically occur via homolytic cleavage of the oxygen-oxygen bond in a peroxide contaminant or, more likely, through an electron transfer process. In a redox-initiated system, the anhydride could react with a reducing or oxidizing agent to form a radical anion or cation, which could then decompose to generate the initiating radical. Another possibility involves the thermal decomposition of the anhydride, though this typically requires high temperatures and may not be as clean as conventional initiation methods. The resulting carboxylate radicals could then potentially initiate the polymerization of vinyl monomers. googleapis.com The specific mechanism and efficiency would be highly dependent on the reaction conditions and the monomer being polymerized.

| Initiation Method | General Mechanism | Relevance to this compound | Source |

| Conventional Thermal Initiation | Homolytic cleavage of a weak bond (e.g., O-O in peroxides) to form free radicals. | Not a typical pathway for acid anhydrides. | libretexts.org |

| Photoinduced Redox Catalysis | Electron transfer processes involving a photosensitizer to generate radical ions from a substrate. | Has been used for the synthesis of anhydrides from carboxylic acids; could potentially be adapted for radical generation from the anhydride itself. | semanticscholar.org |

| Direct Thermal Decomposition | Cleavage of bonds at high temperatures to form radical species. | Possible, but may require harsh conditions and lack control compared to standard initiators. | googleapis.com |

Applications of 4 Tert Butylbenzoic Anhydride in Advanced Materials and Organic Synthesis

Application in Electrochemical Energy Storage Systems

4-tert-Butylbenzoic anhydride (B1165640) is emerging as a critical additive in the development of high-performance electrochemical energy storage systems. Its inclusion in the electrolytes of both sodium-ion and lithium-ion batteries has been shown to yield significant improvements in battery performance, durability, and efficiency.

Table 1: Electrolyte Composition for Sodium-Ion Battery Evaluation This table outlines a typical composition for a non-aqueous electrolyte solution used in testing the effects of additives like 4-tert-butylbenzoic anhydride.

| Component | Description/Function | Example Material | Source |

|---|---|---|---|

| Non-Aqueous Solvent | Serves as the medium for ion transport. A combination of cyclic and linear carbonates is common. | Ethylene (B1197577) carbonate, Propylene carbonate | google.com |

| Sodium Salt | Provides the sodium ions that act as charge carriers. | Sodium hexafluorophosphate (B91526) (NaPF₆) | google.comepo.org |

| Additive | Improves specific performance metrics such as resistance, cycle life, and gas generation. | This compound | google.comepo.org |

| Negative Electrode | Material into which sodium ions are inserted during charging. Non-graphitic carbon is often studied. | Porous Carbon / Hard Carbon | google.comepo.org |

The durability and longevity of a battery are defined by its cycle life and storage characteristics. The use of this compound can enhance these aspects in sodium-ion batteries. google.com A significant challenge in battery aging is the unwanted generation of gas during durability tests, which can increase internal pressure and degrade the cell. epo.org The inclusion of this compound in the electrolyte has been found to limit this gas generation. google.comepo.org By improving the stability of the electrolyte and the electrode-electrolyte interface, the additive contributes to enhanced durability, which translates to a longer cycle life and more stable storage characteristics. google.com The molar ratio of the anhydride additive to the sodium salt (e.g., NaPF₆) is a critical parameter that must be optimized to achieve these benefits without increasing battery resistance. epo.org

In the established field of lithium-ion batteries, continuous optimization of electrolyte formulations is crucial for developing safer and more powerful energy storage solutions. rsc.org this compound is one of several acid anhydride compounds identified as a beneficial additive for this purpose. googleapis.comepo.org

The rate at which a battery can be charged and discharged is a critical performance metric. Research has shown that additives like this compound can improve these rate characteristics. googleapis.comepo.org The proposed mechanism involves the additive's ability to interact with lithium oxalate, a component that can form on the electrode surfaces. googleapis.comepo.org This interaction helps to create a durable and stable surface film on the electrodes. googleapis.comepo.org This protective film is crucial for maintaining the integrity of the electrode during the stress of fast charging and discharging, thereby improving the charge and discharge rate characteristics, particularly after extensive durability testing. googleapis.comepo.org

Table 2: Effect of Anhydride Additives on Li-Ion Battery Performance This table summarizes the targeted improvements in lithium-ion batteries from using acid anhydride additives, including this compound.

| Performance Metric | Observed Effect of Additive | Underlying Mechanism | Source |

|---|---|---|---|

| Charge/Discharge Rate Characteristics | Improved | Formation of a durable film with lithium oxalate, enhancing interface stability. | googleapis.comepo.org |

| Input/Output Characteristics | Improved | googleapis.comepo.org | |

| Impedance Characteristics | Improved (Lower Impedance) | Stabilization of the electrode surface leads to reduced cell impedance. | googleapis.comepo.org |

| Durability | Improved | The protective film enhances the longevity of the electrode surfaces. | googleapis.comepo.org |

Optimization of Lithium Ion Secondary Battery Electrolytes

Reduction of Electrochemical Impedance

In the field of electrochemical devices, particularly lithium-ion batteries, managing internal resistance is critical for performance and longevity. This compound has been identified as a beneficial additive in electrolyte solutions to improve impedance characteristics. epo.org Research outlined in patent literature indicates that certain carboxylic anhydrides, with this compound being a preferred example, can contribute to the formation of a highly durable film on battery components. epo.org This film is believed to form through a reaction with lithium oxalate. epo.org The resulting stable interface layer helps to lower the electrochemical impedance of the cell, which in turn improves key performance metrics such as charge and discharge rate characteristics, especially after prolonged use. epo.org

Functionality as a Radical Polymerization Initiator in Battery Systems

Radical polymerization is a fundamental process for creating a wide variety of polymers used in countless applications. uc.edugoogleapis.com This process requires an initiator, a molecule that can generate free radicals to begin the polymerization chain reaction. uc.edu While various compounds are known to act as radical polymerization initiators in different contexts, including for the synthesis of dispersing agents or hyperbranched polymers, the specific function of this compound as a radical polymerization initiator within battery systems is not detailed in the available research. googleapis.comgoogle.comresearchgate.net The primary role described for this anhydride in battery technology is related to film formation and impedance reduction rather than initiating polymerization. epo.org

Reagent in Supramolecular Chemistry and Nanostructure Fabrication

Supramolecular chemistry involves the design and synthesis of complex chemical systems built from molecular components held together by non-covalent bonds. This compound serves as a critical reagent in this field for the construction of mechanically interlocked molecules (MIMs) like rotaxanes. d-nb.info

Rotaxanes are molecules composed of a linear "axle" component threaded through a cyclic "wheel" or macrocycle, with bulky "stoppers" at each end of the axle to prevent the wheel from dethreading. bac-lac.gc.caresearchgate.net this compound is frequently used in the "stoppering" or "end-capping" step of rotaxane synthesis. mdpi.comrsc.org Its large tert-butyl groups provide the necessary steric hindrance to act as an effective stopper. cymitquimica.com

The anhydride is employed to introduce 4-tert-butylbenzoyl groups onto the termini of the axle molecule. mdpi.com This method has been successfully applied to create various rsc.orgrotaxanes and is a key step in building more complex architectures like metal-organic rotaxane frameworks (MORFs), which are crystalline, porous materials constructed by linking rotaxane components with metal ions. bac-lac.gc.carsc.org

The key chemical transformation involving this compound in rotaxane synthesis is an acylation reaction. mdpi.com More specifically, it is used to acylate the nucleophilic ends (often hydroxyl or amine groups) of the axle molecule that is pre-threaded through the macrocycle. mdpi.com This esterification or amidation reaction is typically performed at room temperature and is often catalyzed by a reagent such as tributylphosphine. researchgate.netmdpi.comrsc.org The anhydride is preferred over more reactive acylating agents like acyl chlorides in some systems, as the reaction conditions are milder and can prevent the dissociation of the weakly-bound pseudorotaxane intermediate. mdpi.com

The table below summarizes a typical stoppering reaction in the synthesis of a rsc.orgrotaxane.

| Reactant/Reagent | Role in Synthesis | Reference |

| Pseudorotaxane Intermediate | The pre-assembled axle and wheel component. | rsc.org |

| This compound | Acylating agent that provides the bulky stopper groups. | rsc.org |

| Tributylphosphine | Catalyst for the acylation (esterification/amidation) reaction. | mdpi.comrsc.org |

| Solvent (e.g., MeCN/CH2Cl2) | Reaction medium. | rsc.org |

Use in the Synthesis of Rotaxanes and Metal-Organic Rotaxane Frameworks

Intermediate in Complex Organic Synthesis

Beyond supramolecular chemistry, this compound and its parent compound, 4-tert-butylbenzoic acid, are valuable intermediates in broader organic synthesis. cymitquimica.comfscichem.comlookchem.com The presence of the tert-butyl group can influence a molecule's physical properties, such as solubility and crystal packing, and provides steric bulk that can direct the outcome of subsequent chemical reactions. cymitquimica.com

4-tert-Butylbenzoic acid is recognized as a key intermediate in the synthesis of various organic compounds, including those for the pharmaceutical and agrochemical industries. fscichem.comlookchem.comlookchem.com It serves as a starting material or a structural component for creating a wide range of molecules with diverse properties. cymitquimica.comlookchem.com For instance, it can be used as a building block for drug candidates or in the development of new drug delivery systems. lookchem.com Specific examples include its use in the synthesis of N-imidaxo[1,2-b]pyridazinyl carbamates and in the preparation of urazole (B1197782) derivatives for polymerization reactions. lookchem.comacs.org

Utilization in Agrochemical and Dyestuff Synthesis

While the direct precursor, 4-tert-butylbenzoic acid, is recognized as a key intermediate in the synthesis of various agrochemicals and dyestuffs, detailed research findings specifically outlining the utilization of this compound in these applications are not extensively documented in publicly available literature. fscichem.commade-in-china.comchemicalbook.com The role of the anhydride is inferred from its function as a potent acylating agent, a common step in the synthesis of complex organic molecules.

Similarly, in the dyestuff industry, intermediates are crucial for building the complex chromophoric and auxochromic systems that define a dye's color and properties. While 4-tert-butylbenzoic acid is classified as a dyestuff intermediate, the direct application of this compound in the synthesis of specific dyes is not explicitly detailed in the available research. made-in-china.commade-in-china.com For related compounds, such as 4-tert-butylphthalic anhydride, there are documented uses in the synthesis of dyes. lookchem.com This suggests that anhydrides containing the tert-butyl group are valuable in this field, likely due to the bulky tert-butyl group's ability to influence the dye's solubility and lightfastness properties.

The following table summarizes the potential, though not explicitly documented, role of this compound in these sectors, based on the known applications of its precursor and its chemical function.

| Sector | Precursor Compound | Precursor's Role | Potential Role of this compound |

| Agrochemicals | 4-tert-Butylbenzoic Acid | Intermediate in the synthesis of pesticides and herbicides. fscichem.com | As an acylating agent to introduce the 4-tert-butylbenzoyl moiety into the final agrochemical structure. |

| Dyestuffs | 4-tert-Butylbenzoic Acid | Classified as a dyestuff intermediate. made-in-china.commade-in-china.com | As a reagent for the acylation of dye precursors to modify their chemical structure and properties. |

It is important to note that the synthesis of complex molecules often involves multiple steps and various reagents. While the anhydride is a logical choice for acylation reactions, other activating agents for the carboxylic acid could also be used. The lack of specific research findings on the use of this compound in these fields suggests that its application might be part of proprietary industrial processes or that alternative synthetic routes are more commonly employed. Further research would be needed to uncover specific instances of its use in the large-scale production of agrochemicals and dyestuffs.

Computational and Theoretical Studies of 4 Tert Butylbenzoic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the behavior of 4-tert-butylbenzoic anhydride (B1165640).

While specific DFT studies exclusively on 4-tert-butylbenzoic anhydride are not widely published, data from related structures, such as derivatives of 4-tert-butylbenzoic acid, demonstrate the utility of this approach. For instance, in studies of cocrystals involving 4-tert-butylbenzoic acid, DFT has been used to understand intermolecular interactions. grafiati.com In a study on a hexahydroquinoline derivative incorporating a tert-butyl group, DFT calculations were employed to analyze the molecular structure, with findings on dihedral angles and bond lengths being comparable to related crystallographic data. researchgate.net These examples highlight how DFT can be applied to predict the geometry of this compound.

Table 1: Representative Calculated Structural Parameters for Benzoic Anhydride Derivatives from DFT Studies

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-O (ester) Bond Length | ~1.34 - 1.38 Å |

| O-C=O Bond Angle | ~120° - 123° |

| C-O-C (anhydride) Bond Angle | ~115° - 118° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents. A smaller energy gap between the HOMO and LUMO generally suggests higher reactivity. ajchem-a.com

For this compound, the HOMO is expected to be located on the electron-rich benzene (B151609) rings and the oxygen atoms of the anhydride group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbons, which are electron-deficient and thus prone to nucleophilic attack. This analysis is crucial for understanding its role in chemical synthesis, for example, in acylation reactions where a nucleophile attacks a carbonyl group. Quantum chemical calculations can precisely determine the energies of these orbitals. grafiati.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: The values in this table are illustrative for a generic substituted aromatic compound and are intended to represent the type of data obtained from FMO analysis. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations in Electrolyte Environments

Molecular dynamics simulations are a powerful technique to study the physical movements of atoms and molecules over time. arxiv.org This is particularly useful for understanding the behavior of this compound in complex environments like electrolyte solutions, which are relevant in applications such as batteries. researchgate.net

In the context of battery technology, additives to electrolytes can significantly influence performance by forming a protective layer on the electrode surfaces. MD simulations can model the interactions between this compound and electrode materials at an atomic level. These simulations can reveal how the anhydride molecules orient themselves at the electrode-electrolyte interface, the strength of their adsorption, and how they might contribute to the formation of a stable solid electrolyte interphase (SEI). Such studies often require polarizable force fields to accurately capture the strong electric fields present at the interface. uchicago.edu

The diffusion and stability of electrolyte components are critical for battery performance. MD simulations can be used to calculate the diffusion coefficient of this compound in various solvent and electrolyte systems. arxiv.org This information is vital for understanding mass transport within the cell. Furthermore, simulations can provide insights into the decomposition pathways of the anhydride under electrochemical stress, helping to predict and mitigate degradation processes that could shorten battery life. researchgate.net

Structure-Activity Relationship (SAR) Studies in Functional Applications

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its functional properties. For this compound, SAR studies can help in designing new molecules with enhanced performance for specific applications.

The presence of the bulky tert-butyl group in the para position of the benzene rings is a key structural feature of this compound. This group influences the molecule's solubility, thermal stability, and reactivity. In the context of materials science, such as its use as a modifier for alkyd resins, the tert-butyl group can impart improved weather resistance and gloss retention. vinatiorganics.com

Computational SAR studies would involve systematically modifying the structure of the anhydride—for example, by changing the position or nature of the alkyl substituent—and then using quantum chemical calculations to predict how these changes affect properties like electronic structure and reactivity. These theoretical predictions can then guide experimental work to synthesize and test new, improved materials. For instance, SAR studies on related benzoic acid derivatives have been used to optimize their properties for applications in medicinal chemistry. lookchem.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Sustainable Production

The industrial synthesis of 4-tert-butylbenzoic anhydride (B1165640) has traditionally relied on the dehydration of 4-tert-butylbenzoic acid using stoichiometric reagents like acetic anhydride or phosphorus pentoxide. The precursor acid itself is typically produced via the air oxidation of p-tert-butyltoluene with a cobalt catalyst. google.com While effective, these methods present challenges related to atom economy, waste generation, and energy consumption. Future research is aggressively pursuing greener, catalyst-driven alternatives.

Emerging research points toward several promising avenues:

Heterogeneous Acid Catalysts: Solid acid catalysts, such as zeolites and heteropolyacids (HPAs), are a key area of investigation. researchgate.netbibliotekanauki.pl HPAs like Preyssler's anion have demonstrated high efficiency and selectivity in related acylation reactions, offering benefits like catalyst recyclability, mild reaction conditions, and reduced corrosive waste. researchgate.netbibliotekanauki.pl Future work will likely focus on adapting these systems for the specific dehydration of 4-tert-butylbenzoic acid.

Biomass-Derived Feedstocks: A long-term sustainable goal is the production of aromatic anhydrides from renewable sources. Research on producing similar molecules, like phthalic anhydride, from biomass-derived furan (B31954) and maleic anhydride using recyclable acid resin catalysts provides a blueprint for future investigations. nih.govacs.org

Advanced Catalytic Cycles: More efficient laboratory-scale syntheses have been developed, such as a method using triphenylphosphine (B44618) oxide and oxaloyl chloride, which proceeds under mild conditions. researchgate.net While not inherently "green," these systems provide mechanistic insights for developing future catalytic cycles that minimize energy input and byproducts.

A comparison of these production strategies is summarized below.

| Feature | Traditional Method (e.g., Acetic Anhydride) | Emerging Catalytic Systems (e.g., HPAs) |

| Reagent Type | Stoichiometric Dehydrating Agent | Catalytic (Solid Acid) |

| Reaction Conditions | Often requires high temperatures | Potentially milder, room temperature conditions |

| Atom Economy | Lower, generates stoichiometric byproducts | Higher, catalyst is regenerated |

| Recyclability | Poor; reagent is consumed | High; catalyst can be recovered and reused |

| Environmental Impact | Moderate to high waste generation | Lower waste, more eco-friendly ("green") |

Development of New Electrochemical Applications Beyond Batteries

Future research directions aim to expand upon this electrochemical activity into areas beyond energy storage:

Electrochemical Sensors: The anhydride's reactivity as an acylating agent could be harnessed to develop novel electrochemical sensors. A sensor surface functionalized with this anhydride could selectively react with specific nucleophilic analytes (e.g., amines or alcohols), generating a measurable electrical signal (amperometric or potentiometric) upon reaction.

Redox-Active Materials: The aromatic core of the molecule is electrochemically active. By integrating the 4-tert-butylbenzoyl moiety into a polymer backbone, it may be possible to create new redox-active polymers. Such materials could find use in electrochromic devices (smart windows), charge-storage materials for supercapacitors, or as mediators in electrosynthesis.

Corrosion Inhibition: The parent compound, 4-tert-butylbenzoic acid, is already used as a corrosion inhibitor. vinatiorganics.com Future studies could explore the electrochemical deposition of thin films derived from the anhydride to create more robust and strongly-adhering protective layers on metal surfaces.

Integration into Polymeric Materials and Coatings

The integration of the 4-tert-butylbenzoyl group into polymers is a well-established strategy for modifying material properties, with the parent acid frequently used as a monomer or additive. vinatiorganics.com 4-tert-butylbenzoic anhydride serves as a highly reactive precursor for covalently incorporating this functional group, offering a more direct and efficient pathway compared to the less reactive carboxylic acid. The bulky, hydrophobic tert-butyl group is key to imparting desirable characteristics.

Future research is expected to focus on several high-performance applications:

High-Performance Resins and Coatings: The parent acid is a known component in polymers designed for coatings, where it enhances thermal stability and resistance to UV light and chemicals. ontosight.ai Using the anhydride as a reactive monomer will allow for the synthesis of advanced alkyd resins and polyesters with superior durability, weatherability, and gloss retention for automotive and aerospace applications.

Functional Polymer Matrices: A recent study highlighted the use of 4-tert-butylbenzoic acid incorporated into a polystyrene matrix to create a cation-exchange polymer for removing metal ions from water. This was achieved by exploiting the strong hydrophobic interactions between the tert-butyl group and the polymer backbone. Future work could use the anhydride to graft these functional groups onto various polymer surfaces to create advanced materials for environmental remediation, catalysis, or separation sciences.

Biocompatible Polymers: In biomedical applications, controlling the surface properties of polymers is critical. The anhydride can be used to modify the surface of biocompatible polymers like polylactides or chitosans, introducing a hydrophobic and sterically bulky group to modulate protein adsorption, cellular interaction, and drug delivery kinetics.

| Polymer System | Role of 4-tert-Butylbenzoyl Moiety | Potential Future Application |

| Alkyd Resins/Polyesters | Chain terminator/modifier, enhances solubility and UV stability. ontosight.ai | High-durability automotive topcoats, marine coatings. |

| Polystyrene/Polyolefins | Grafted functional group via hydrophobic interaction. | Specialized ion-exchange resins, solid-phase catalysts. |

| Biomedical Polyesters | Surface modifier to control hydrophobicity. | Drug delivery vehicles, non-fouling medical device coatings. |

Advanced Functionalization and Derivatization Strategies

Beyond its role as a simple acylating agent, this compound is a versatile building block for creating more complex and high-value molecules. Advanced synthetic strategies are moving beyond producing simple esters and amides towards highly selective and complex transformations.

Site-Selective Acylation: The steric hindrance provided by the tert-butyl group makes the anhydride an excellent candidate for regioselective reactions. Research has shown that sterically demanding acylating agents can selectively functionalize one hydroxyl group over others in complex polyols, guided by a catalyst. nih.gov Future work will focus on developing specific catalysts that work in concert with this compound to achieve precise, programmable acylation of complex natural products and pharmaceutical intermediates.

Host-Guest Chemistry: The 4-tert-butylbenzoyl group has been shown to form inclusion complexes with host molecules like cyclodextrins. nih.gov This opens up possibilities for using the anhydride in supramolecular chemistry to develop systems for controlled release, where the anhydride is protected within a host cavity until a specific trigger releases it to react with a target substrate.

Synthesis of Complex Derivatives: The parent acid is a key intermediate in the synthesis of complex functional molecules like Avobenzone, a widely used UVA blocker in sunscreens. vinatiorganics.com Future research will leverage the anhydride's higher reactivity to construct libraries of new derivatives for applications in cosmetics, pharmaceuticals, and materials science, potentially through electrophilic substitution on the aromatic ring, which is influenced by the tert-butyl group.

Computational Design of Next-Generation Anhydride Reagents

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules and reaction pathways, mitigating the need for extensive trial-and-error experimentation. For this compound, computational methods are poised to play a crucial role in designing next-generation reagents and predicting their behavior.

Modeling Reactivity and Selectivity: Methods like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of the anhydride. nih.gov These models can predict how the anhydride will interact with different substrates and catalysts, providing insights into the mechanisms of the site-selective acylations described previously. This allows for the in silico screening of catalysts and reaction conditions to find optimal parameters for a desired transformation.

Design of Novel Reagents: Computational tools can be used to design new anhydride reagents based on the 4-tert-butylbenzoic acid scaffold. By systematically modifying the structure (e.g., adding or moving substituent groups on the aromatic ring) and calculating the resulting electronic and steric properties, chemists can design next-generation reagents with tailored reactivity, selectivity, or physical properties (like solubility or stability) for specific synthetic challenges.